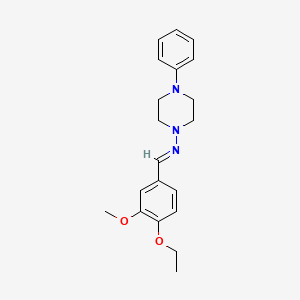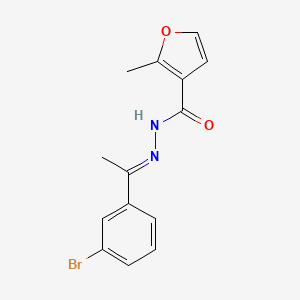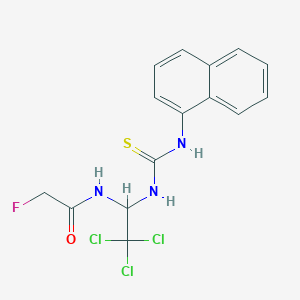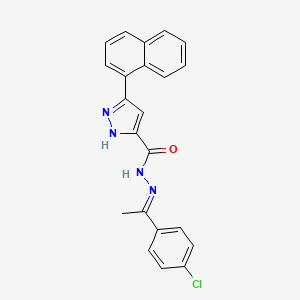![molecular formula C22H25N5O3S B11992284 N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11992284.png)
N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-(2-etoxifenil)metilideno]-2-{[4-etil-5-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetohidracida es un compuesto orgánico complejo con una fórmula molecular de C27H27N5O3S. Este compuesto es notable por su estructura única, que incluye un anillo de triazol, un grupo metoxifenilo y un grupo etoxifenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N'-[(E)-(2-etoxifenil)metilideno]-2-{[4-etil-5-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetohidracida típicamente involucra un proceso de múltiples pasos. Un método común incluye la condensación de 2-etoxibenzaldehído con 4-etil-5-(4-metoxifenil)-4H-1,2,4-triazol-3-tiol en presencia de un catalizador ácido. La reacción se lleva a cabo bajo condiciones de reflujo, y el producto se purifica mediante recristalización.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, los métodos industriales pueden incorporar técnicas avanzadas de purificación, como la cromatografía y la cristalización, para garantizar la alta pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
N'-[(E)-(2-etoxifenil)metilideno]-2-{[4-etil-5-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetohidracida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el compuesto en las hidracinas correspondientes.
Sustitución: El anillo de triazol puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Las reacciones de sustitución nucleofílica pueden involucrar reactivos como la azida de sodio o los haluros de alquilo.
Principales productos formados
Oxidación: Sulfoxidos y sulfonas.
Reducción: Hidracinas.
Sustitución: Diversos triazoles sustituidos.
Aplicaciones Científicas De Investigación
N'-[(E)-(2-etoxifenil)metilideno]-2-{[4-etil-5-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetohidracida tiene varias aplicaciones de investigación científica:
Química medicinal: Se estudia su potencial como agente antimicrobiano y anticancerígeno.
Ciencia de materiales: La estructura única del compuesto lo convierte en un candidato para su uso en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Estudios biológicos: Se utiliza en la investigación para comprender sus interacciones con varios objetivos y vías biológicas.
Mecanismo De Acción
El mecanismo de acción de N'-[(E)-(2-etoxifenil)metilideno]-2-{[4-etil-5-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetohidracida involucra su interacción con objetivos moleculares específicos. El anillo de triazol puede unirse a enzimas o receptores, modulando su actividad. El compuesto también puede interferir con las vías celulares, lo que lleva a sus efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos similares
- N'-[(E)-(4-etoxifenil)metilideno]-2-{[4-etil-5-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetohidracida
- N'-[(E)-(4-etoxi-3-metoxifenil)metilideno]-2-{[4-etil-5-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetohidracida
Singularidad
N'-[(E)-(2-etoxifenil)metilideno]-2-{[4-etil-5-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetohidracida es única debido a su patrón de sustitución específico en el anillo de triazol y la presencia de ambos grupos etoxilo y metoxilo. Estas características estructurales contribuyen a sus distintas propiedades químicas y biológicas, diferenciándolo de compuestos similares.
Propiedades
Fórmula molecular |
C22H25N5O3S |
|---|---|
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H25N5O3S/c1-4-27-21(16-10-12-18(29-3)13-11-16)25-26-22(27)31-15-20(28)24-23-14-17-8-6-7-9-19(17)30-5-2/h6-14H,4-5,15H2,1-3H3,(H,24,28)/b23-14+ |
Clave InChI |
SJKKLPJOWNNRLU-OEAKJJBVSA-N |
SMILES isomérico |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2OCC)C3=CC=C(C=C3)OC |
SMILES canónico |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2OCC)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11992209.png)











![3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]alaninate](/img/structure/B11992299.png)
